molecular formula C31H25FN2O4 B4553724 (4-fluorophenyl){4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone

(4-fluorophenyl){4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone

Cat. No.: B4553724
M. Wt: 508.5 g/mol
InChI Key: HJDWJYMLQCTJGW-UHFFFAOYSA-N
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Description

(4-fluorophenyl){4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone is a useful research compound. Its molecular formula is C31H25FN2O4 and its molecular weight is 508.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 508.17983545 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of fluorinated compounds like the one often aims at enhancing photostability and spectroscopic properties. Woydziak et al. (2012) explored the synthesis of fluorinated benzophenones and related compounds through iterative nucleophilic aromatic substitution reactions. This method provided access to novel precursors to fluorinated analogues of fluorescein and rhodamine, demonstrating tunable absorption and emission spectra based on the substituents (Woydziak, Fu, & Peterson, 2012).

Antimicrobial and Antitumor Activity

Compounds bearing the 1H-imidazol moiety have been investigated for their antimycobacterial and antitumor activities. Ali and Yar (2007) synthesized novel derivatives showing promising antimycobacterial activities against Mycobacterium tuberculosis. One of the derivatives exhibited significant activity with a minimum inhibitory concentration of 0.62 μg/ml, indicating potential applications in combating tuberculosis (Ali & Yar, 2007).

Magalhães et al. (2011) and Magalhães et al. (2013) highlighted the in vitro and in vivo antitumor effects of phenstatin analog compounds, including (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT). These studies revealed PHT's potential as a tubulin inhibitor with potent cytotoxic activity, demonstrating tumor inhibition rates and indicating promising anticancer therapeutic potential without substantial toxicity (Magalhães et al., 2011); (Magalhães et al., 2013).

Optical Properties and Material Applications

The exploration of novel fluorophores based on imidazole derivatives, as described by Danko et al. (2012), showcases the spectral properties of Y-shaped donor-acceptor push-pull fluorophores. These compounds exhibited strong fluorescence in the visible region with a significant Stokes shift, underscoring their potential use in various applications, including materials science and bioimaging (Danko, Bureš, Kulhanek, & Hrdlovič, 2012).

Properties

IUPAC Name

(4-fluorophenyl)-[4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25FN2O4/c1-36-25-17-23(18-26(37-2)30(25)38-3)31-33-27(19-7-5-4-6-8-19)28(34-31)20-9-11-21(12-10-20)29(35)22-13-15-24(32)16-14-22/h4-18H,1-3H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDWJYMLQCTJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=C(N2)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-fluorophenyl){4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone
Reactant of Route 2
Reactant of Route 2
(4-fluorophenyl){4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone
Reactant of Route 3
Reactant of Route 3
(4-fluorophenyl){4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone
Reactant of Route 4
Reactant of Route 4
(4-fluorophenyl){4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone
Reactant of Route 5
(4-fluorophenyl){4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone
Reactant of Route 6
Reactant of Route 6
(4-fluorophenyl){4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.